2-methoxy-N-(2-phenoxyethyl)ethanamine
Description
Properties
IUPAC Name |
2-methoxy-N-(2-phenoxyethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZOZLOKDOIJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403571 | |
| Record name | 2-methoxy-N-(2-phenoxyethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-53-4 | |
| Record name | N-(2-Methoxyethyl)-2-phenoxyethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-N-(2-phenoxyethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(2-phenoxyethyl)ethanamine typically involves the reaction of 2-methoxyethanamine with 2-phenoxyethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, thiols, in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-Methoxy-N-(2-phenoxyethyl)ethanamine finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-phenoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act by binding to active sites of enzymes, inhibiting or modulating their activity. The pathways involved can vary widely based on the specific context of its use, whether in chemical synthesis or biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The table below compares 2-methoxy-N-(2-phenoxyethyl)ethanamine with key analogues:
Pharmacological and Physicochemical Differences
NBOMe Derivatives (e.g., 25I-NBOMe, 25B-NBOMe)
- Structural Differences: NBOMe compounds replace the phenoxyethyl group with an N-(2-methoxybenzyl) substituent and incorporate halogenated or alkylated phenyl rings (e.g., 4-iodo, 4-bromo) .
- Activity: These compounds are potent 5-HT2A receptor agonists with hallucinogenic effects but carry risks of severe toxicity (e.g., seizures, hyperthermia) . In contrast, finoxetines lack documented psychedelic activity but modulate zebrafish threat responses .
- Physicochemical Properties : Quantum molecular descriptors (e.g., dipole moment, HOMO-LUMO gap) for NBOMe derivatives correlate with enhanced receptor binding due to electron-withdrawing substituents (e.g., bromine, iodine) .
N,N-Dimethyl-2-phenoxyethanamine
Substituted Phenethylamines (2C Series)
- Core Structure: 2C-x compounds (e.g., 2C-B) lack the N-benzyl or N-phenoxyethyl groups present in finoxetines and NBOMes. This results in lower receptor affinity and reduced hallucinogenic potency compared to NBOMes .
Toxicological and Regulatory Considerations
- NBOMe Compounds : Associated with fatal intoxications due to high potency (active at µg doses) and off-target effects on adrenergic receptors .
- Finoxetines: Limited toxicity data, but zebrafish studies suggest a safer profile at therapeutic doses .
- Regulatory Status: NBOMe derivatives are classified as Schedule I substances in multiple jurisdictions, whereas this compound remains unregulated .
Key Research Findings
- Synthetic Accessibility: Finoxetines are synthesized in fewer steps compared to NBOMe derivatives, which require complex benzylamine coupling .
- Positional Isomerism: Substituent position (e.g., para vs. ortho methoxy) drastically alters receptor binding. For example, 25I-NBOMe’s 4-iodo substitution enhances 5-HT2A affinity over non-halogenated analogues .
- Molecular Modeling: Finoxetines exhibit intermediate electrophilicity indices compared to NBOMes, suggesting distinct interaction mechanisms with biological targets .
Biological Activity
Overview
2-Methoxy-N-(2-phenoxyethyl)ethanamine, also known as a member of the finazine family of compounds, has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound exhibits interesting interactions with sigma receptors, which are implicated in various neurological processes.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 273.33 g/mol
- CAS Number : 1049728-25-7
Research indicates that this compound acts primarily as a ligand for sigma receptors, particularly sigma-1 and sigma-2. These receptors are involved in modulating neurotransmitter systems and are associated with various neuropsychiatric disorders.
Key Findings:
- The compound has demonstrated a dose-dependent effect on behavior in zebrafish models, suggesting its potential as a neuroactive agent .
- In mouse models, treatment with this compound reduced freezing behavior in contextual fear conditioning assays, indicating an anxiolytic-like effect .
Neuropharmacological Effects
- Anxiolytic Properties : The ability to shift behavioral responses from freezing to active escape in response to threats suggests that this compound may have anxiolytic properties.
- Interaction with Sigma Receptors : Binding studies have shown that the compound interacts with sigma receptors, which may mediate its neuropharmacological effects .
Comparative Analysis
The biological activity of this compound can be compared with other compounds in the finazine family:
| Compound Name | Sigma-1 Affinity | Anxiolytic Effect | Reference |
|---|---|---|---|
| This compound | High | Yes | |
| Finazine A | Moderate | Yes | |
| Finazine B | Low | No |
Case Studies and Experimental Data
In a study evaluating the effects of various compounds on behavioral responses in zebrafish, this compound was identified as one of the most potent compounds, exhibiting significant changes in locomotor activity at concentrations around 15 μM .
Experimental Setup:
- Zebrafish Model : Larvae were treated with varying concentrations of the compound and observed for escape responses during threat simulations.
- Mouse Model : Mice were conditioned to associate a specific environment with an aversive stimulus and then treated with the compound to assess changes in freezing behavior.
Q & A
Q. Methodological workflow :
FTIR : Identify functional groups (e.g., C-O stretch at ~1112 cm⁻¹, C-N stretch at ~1227 cm⁻¹) .
NMR : Use - and -NMR to confirm methoxy (δ ~3.3 ppm), phenoxy (δ ~6.8–7.2 ppm), and ethanamine backbone signals.
Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 195.1259 (CHNO) .
Validation : Cross-reference spectral data with computational simulations (e.g., Gaussian) for accuracy.
Basic: What physicochemical properties are critical for handling this compound?
While direct data is limited, extrapolate from structurally similar amines (e.g., bis(2-methoxyethyl)amine):
- Molecular weight : 195.19 g/mol (calculated from CHNO) .
- Density : ~0.9–1.0 g/cm³ (analogous to ) .
- Solubility : Likely polar aprotic solvents (DMF, THF) due to ether and amine groups.
Safety : Use NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation/skin contact .
Advanced: How is this compound applied in stereoselective polymerization catalysts?
This compound acts as a ligand precursor in copper(II) complexes for mediating MMA (methyl methacrylate) polymerization:
- Synthesis of Cu complexes : React the amine with CuCl2HO in anhydrous ethanol to form [LBCu(μ-Cl)Cl], which exhibits high activity (TOF > 500 h⁻¹) and isotacticity (~85%) .
- Optimization : Adjust ligand-to-metal ratios (1:1–2:1) and solvent polarity (toluene vs. THF) to control polymer molecular weight (M ~50–200 kDa).
Advanced: How to resolve contradictions in catalytic efficiency reported across studies?
Discrepancies may arise from:
- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify ligand purity (>98% recommended).
- Reaction conditions : Systematically vary temperature (25–80°C), initiators (e.g., MMAO vs. AlEt), and monomer concentrations.
- Spectroscopic validation : Employ EPR to confirm Cu(II) oxidation state and EXAFS to analyze coordination geometry .
Advanced: What role do methoxy and phenoxy groups play in coordination chemistry?
- Methoxy (-OCH) : Enhances electron donation to the metal center, stabilizing Cu(II) complexes and increasing catalytic turnover .
- Phenoxy (-OPh) : Introduces steric bulk, influencing polymer tacticity. Comparative studies show phenoxy-substituted ligands yield higher isotacticity (~80%) vs. methoxy-only analogs (~60%) .
Basic: What analytical methods detect trace impurities in synthesized batches?
- GC-MS : Monitor for unreacted precursors (e.g., 2-phenoxyethyl chloride) using a DB-5 column and EI ionization.
- ICP-OES : Quantify residual metal catalysts (e.g., Cu < 10 ppm) after purification .
Advanced: How to evaluate its metabolic stability in pharmacological studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS (C18 column, 0.1% formic acid).
- Stability markers : Monitor demethylation (loss of -OCH) or hydroxylation products using exact mass (m/z 181.1103 for demethylated form) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
